Isobutyl-deoxynyboquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

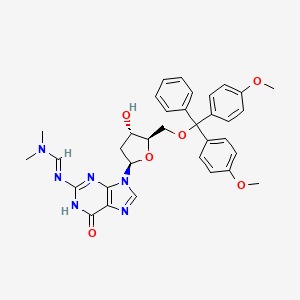

Isobutyl-deoxynyboquinone is a novel anti-cancer agent that is a selective substrate for NAD(P)H:quinone oxidoreductase, an enzyme overexpressed in many solid tumors . Following activation by NAD(P)H:quinone oxidoreductase, this compound participates in a catalytic futile reduction/reoxidation cycle, generating toxic reactive oxygen species within the tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl-deoxynyboquinone can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce larger quantities of the compound. This may include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Isobutyl-deoxynyboquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its activation and subsequent cytotoxic effects in cancer cells .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations occur .

Major Products Formed: The major products formed from the reactions involving this compound include reactive oxygen species and other cytotoxic intermediates that contribute to its anti-cancer effects .

Scientific Research Applications

Isobutyl-deoxynyboquinone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study quinone-based reactions and mechanisms . In biology and medicine, this compound is investigated for its potential as a targeted anti-cancer agent, particularly in tumors overexpressing NAD(P)H:quinone oxidoreductase . It is also explored for its ability to enhance the effects of radiation therapy in cancer treatment . In industry, this compound is used in the development of new therapeutic agents and as a tool for studying oxidative stress and cytotoxicity in cancer cells .

Mechanism of Action

The mechanism of action of isobutyl-deoxynyboquinone involves its activation by NAD(P)H:quinone oxidoreductase, leading to the generation of reactive oxygen species . These reactive oxygen species cause extensive DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1, and severe depletion of NAD+ and ATP, ultimately resulting in cell death . The molecular targets and pathways involved include DNA repair mechanisms, oxidative stress pathways, and cell death pathways .

Comparison with Similar Compounds

Isobutyl-deoxynyboquinone is compared with other similar compounds, such as deoxynyboquinone and beta-lapachone . While all these compounds are potent substrates for NAD(P)H:quinone oxidoreductase and produce reactive oxygen species, this compound has improved solubility and biocompatibility, making it a superior candidate for evaluating anti-cancer activities and tolerability in vivo . Other similar compounds include beta-lapachone, which also targets NAD(P)H:quinone oxidoreductase but has different solubility and pharmacokinetic properties .

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

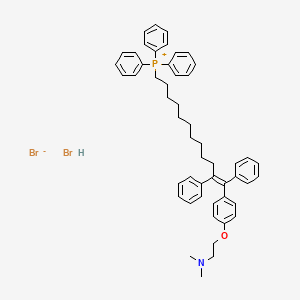

IUPAC Name |

4,6-dimethyl-1-(2-methylpropyl)-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone |

InChI |

InChI=1S/C18H18N2O4/c1-8(2)7-20-12(22)6-10(4)14-16(20)18(24)15-13(17(14)23)9(3)5-11(21)19-15/h5-6,8H,7H2,1-4H3,(H,19,21) |

InChI Key |

XVXDZGBARWYTHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)

![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;methane](/img/structure/B10831120.png)

![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)

![2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol](/img/structure/B10831151.png)

![2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B10831163.png)

![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)